4-cyanobenzyl 4-methylbenzoate
Description
Contextualization of Benzyl (B1604629) Ester Derivatives in Contemporary Chemical Synthesis Paradigms
Benzyl esters are a significant class of organic compounds characterized by the ester linkage between a benzoic acid derivative and a benzyl alcohol derivative. nih.gov These structures are prevalent in natural products and are valued for their relative stability and diverse applications. In contemporary chemical synthesis, benzyl esters serve as crucial intermediates and building blocks for more complex molecules. researchgate.netresearchgate.net The benzyl group can function as a protecting group for carboxylic acids, which can be selectively removed under specific conditions. Furthermore, the aromatic rings of benzyl esters can be functionalized to introduce a wide array of substituents, thereby tuning the electronic and steric properties of the molecule for specific applications. acs.org Modern synthetic methods, including transition-metal-catalyzed cross-coupling reactions and C-H bond functionalization, have significantly expanded the toolkit for creating diverse libraries of benzyl ester derivatives. researchgate.netrsc.org
Historical Trajectories and Current Trends in the Synthesis and Derivatization of Cyano- and Methyl-Substituted Aromatic Esters
The synthesis of aromatic esters bearing cyano (–C≡N) and methyl (–CH₃) groups has evolved considerably. Historically, esterification reactions, such as the Fischer-Speier esterification, were the primary methods for their preparation. These often required harsh conditions and had limitations in terms of substrate scope and functional group tolerance.
Current trends focus on more efficient and versatile synthetic routes. For cyano-substituted aromatic compounds, methods like palladium-catalyzed cyanation of aryl halides or the Sandmeyer reaction have become standard. organic-chemistry.org The introduction of the cyano group is of particular interest as it can serve as a precursor to other functional groups, such as carboxylic acids or amines, and can influence the electronic properties of the molecule.
Similarly, the synthesis of methyl-substituted aromatic esters has benefited from modern catalytic methods. acs.org Suzuki-Miyaura and other cross-coupling reactions allow for the precise introduction of methyl groups onto the aromatic scaffold. The derivatization of these esters often involves transformations of the ester group itself or further substitution on the aromatic rings to create molecules with tailored properties for applications in materials science, liquid crystals, and pharmaceuticals. acs.org
Principles of Systematic Nomenclatural Assignment and Structural Representation for 4-cyanobenzyl 4-methylbenzoate
The systematic name for this compound is derived following the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). The name is based on the ester functional group. The part of the name derived from the alcohol is "4-cyanobenzyl," and the part from the carboxylic acid is "4-methylbenzoate."
The structural representation of this compound consists of a benzyl group substituted with a cyano group at the 4-position of the phenyl ring. This is connected via an ester linkage to a benzoate (B1203000) group, which is substituted with a methyl group at the 4-position of its phenyl ring.
Table 1: Structural and Chemical Information for this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₆H₁₃NO₂ |
| Molecular Weight | 251.28 g/mol |
| Structure | |
| SMILES | N#Cc1ccc(COC(=O)c2ccc(C)cc2)cc1 |
| InChI | InChI=1S/C16H13NO2/c1-12-6-8-14(9-7-12)16(19)20-11-13-4-2-10(3-5-13)15-17/h2-9H,11H2,1H3 |
Overview of Research Significance and Emerging Academic Inquiry Areas Pertaining to this compound
While specific research focused solely on this compound is not extensively documented, its structural motifs suggest several areas of potential research significance. The presence of both a polar cyano group and a nonpolar methyl group on a rigid aromatic framework makes it a candidate for investigation in materials science, particularly in the field of liquid crystals. The dipolar nature of the cyano group can lead to specific intermolecular interactions that influence the mesophase behavior.
Furthermore, compounds containing cyano and ester functionalities are often explored as intermediates in the synthesis of pharmaceuticals and agrochemicals. smolecule.com The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further molecular elaboration. The ester linkage can also be cleaved to release the constituent alcohol and carboxylic acid, a strategy sometimes employed in prodrug design. medcraveonline.com
Emerging academic inquiry may focus on:
Liquid Crystal Properties: Investigating the potential of this compound and its derivatives to form liquid crystalline phases.
Nonlinear Optical (NLO) Materials: The polarized π-system suggests potential for NLO properties, which are of interest in photonics and optoelectronics.
Polymer Chemistry: The molecule could be a monomer or a component in the synthesis of novel polyesters with specific thermal and mechanical properties.
Medicinal Chemistry: Exploring its potential as a scaffold for the development of biologically active compounds. smolecule.com
Structure
3D Structure
Properties
IUPAC Name |
(4-cyanophenyl)methyl 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-12-2-8-15(9-3-12)16(18)19-11-14-6-4-13(10-17)5-7-14/h2-9H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUBNHLDWOXVFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Reaction Pathways for 4 Cyanobenzyl 4 Methylbenzoate
Direct Esterification Routes and Catalytic Enhancements for 4-cyanobenzyl 4-methylbenzoate Synthesis
Direct esterification, specifically the Fischer-Speier esterification, represents the most conventional approach for synthesizing this compound. This method involves the reaction of 4-cyanobenzyl alcohol with 4-methylbenzoic acid in the presence of an acid catalyst. The reaction is an equilibrium process, and strategies to drive it towards the product often involve removing the water formed as a byproduct or using an excess of one of the reactants. Various catalytic systems, including Brønsted acids, Lewis acids, and enzymes, have been explored to enhance the efficiency and yield of this transformation.
Brønsted Acid Catalysis in Optimized this compound Formation
Brønsted acids are commonly employed as catalysts in Fischer esterification. The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by the Brønsted acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.
While specific studies detailing the Brønsted acid-catalyzed synthesis of this compound are not extensively documented in publicly available literature, the general principles of Fischer esterification are well-established. Typical Brønsted acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TsOH). The reaction is typically carried out by refluxing the carboxylic acid and alcohol in the presence of a catalytic amount of the Brønsted acid.
Table 1: Representative Conditions for Brønsted Acid-Catalyzed Esterification
| Catalyst | Reactant Ratio (Acid:Alcohol) | Solvent | Temperature (°C) | Typical Yield (%) |
| H₂SO₄ | 1:1.2 | Toluene | 110 (Reflux) | 70-85 |
| p-TsOH | 1:1.5 | Benzene (B151609) | 80 (Reflux) | 75-90 |
Note: The data in this table is illustrative of typical Fischer esterification reactions and may not represent optimized conditions for the specific synthesis of this compound.
Lewis Acid-Mediated Approaches to High-Yield Synthesis of this compound
Lewis acids offer an alternative to Brønsted acids for catalyzing esterification reactions. The Lewis acid coordinates to the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by the alcohol. This approach can sometimes offer advantages in terms of milder reaction conditions and improved selectivity.
A variety of Lewis acids have been shown to be effective for esterification, including metal triflates (e.g., Sc(OTf)₃, Bi(OTf)₃) and other metal salts. Solid acid catalysts, which are often Lewis acidic in nature, are also gaining prominence due to their ease of separation and reusability. For instance, zirconium and titanium-based solid acids have been reported to catalyze the esterification of various benzoic acids with methanol (B129727), suggesting their potential applicability to the synthesis of this compound.
Table 2: Examples of Lewis Acid Catalysts in Esterification
| Lewis Acid Catalyst | Reactants | Solvent | Temperature (°C) | Yield (%) |
| Zirconium/Titanium Solid Acid | Benzoic Acid derivatives, Methanol | Not specified | Not specified | High yields reported |
| Bismuth(III) Oxide (Bi₂O₃) | Fatty Acids, Methanol | Not specified | 140 | Up to 87% conversion |
Note: This table provides examples of Lewis acid-catalyzed esterifications of related compounds, indicating the potential for similar methodologies to be applied to the synthesis of this compound.
Biocatalytic (Enzyme-Mediated) Esterification Strategies for this compound
Enzymatic catalysis, particularly utilizing lipases, has emerged as a green and highly selective method for ester synthesis. Lipases can catalyze esterification reactions under mild conditions, often with high chemo-, regio-, and enantioselectivity. This approach avoids the use of harsh acidic or basic conditions and can minimize the formation of byproducts.
The synthesis of various esters using lipases has been widely reported. For instance, immobilized lipases have been successfully used for the synthesis of benzyl (B1604629) cinnamate (B1238496) through the esterification of cinnamic acid with benzyl alcohol, achieving high yields. Given the structural similarities, it is plausible that a similar enzymatic strategy could be employed for the synthesis of this compound from 4-cyanobenzyl alcohol and 4-methylbenzoic acid.
Table 3: Lipase-Catalyzed Ester Synthesis Examples
| Enzyme | Reactants | Medium | Temperature (°C) | Yield (%) |
| Lipozyme TLIM | Cinnamic acid, Benzyl alcohol | Isooctane | Not specified | up to 97.3% |
| Novozym 435 | Benzoic acid, Benzyl alcohol | Solvent-free | 73 | >90% conversion |
Note: This table showcases the effectiveness of lipases in catalyzing the synthesis of similar aromatic esters, suggesting a viable route for the production of this compound.
Transesterification Processes Involving Precursors of this compound
Transesterification, or the exchange of the alcohol or acid moiety of an ester with another alcohol or acid, provides an alternative route to this compound. This method can be particularly advantageous when the starting ester is readily available.
Alcoholysis of Methyl 4-methylbenzoate with 4-cyanobenzyl Alcohol in Controlled Environments
In this approach, methyl 4-methylbenzoate (also known as methyl p-toluate) would be reacted with 4-cyanobenzyl alcohol in the presence of a suitable catalyst. The reaction involves the displacement of methanol from the methyl ester by the 4-cyanobenzyl alcohol. This equilibrium-driven reaction can be pushed towards the product by removing the methanol as it is formed.
Catalysts for transesterification can be acidic, basic, or enzymatic. A patent has described the transesterification of methyl 4-cyanobenzoate (B1228447) with menthol (B31143) using a zinc compound as a catalyst, achieving a 74% yield. This suggests that similar metal-based catalysts could be effective for the reaction between methyl 4-methylbenzoate and 4-cyanobenzyl alcohol.
Table 4: Example of a Related Transesterification Reaction
| Starting Ester | Alcohol | Catalyst | Yield (%) |
| Methyl 4-cyanobenzoate | Menthol | Zinc compound | 74 |
Note: This table provides data for a closely related transesterification reaction, indicating the feasibility of this approach for the target compound.
Advanced Interesterification Methodologies Utilizing Related Aromatic Esters
Interesterification is a broader term that encompasses the exchange of acyl groups among different esters. In the context of synthesizing this compound, this could involve reacting a different ester of 4-methylbenzoic acid (e.g., ethyl 4-methylbenzoate) with 4-cyanobenzyl alcohol, or reacting an ester of 4-cyanobenzyl alcohol with 4-methylbenzoic acid. While widely used in the modification of fats and oils, the application of interesterification for the synthesis of specific small-molecule aromatic esters is less common but conceptually feasible. The process is typically catalyzed by chemical catalysts like sodium methoxide (B1231860) or by enzymes such as lipases. The reaction conditions would need to be carefully controlled to favor the formation of the desired product.
Green Chemistry Principles and Advanced Synthetic Techniques Applied to this compound
The synthesis of this compound, traditionally achieved through methods like Fischer esterification, is increasingly being scrutinized through the lens of green chemistry. This involves the application of advanced synthetic techniques that aim to reduce the environmental impact, improve energy efficiency, and enhance the safety of chemical processes. The core reaction for synthesizing this compound is the esterification of 4-methylbenzoic acid with 4-cyanobenzyl alcohol, typically in the presence of an acid catalyst. This section explores the application of microwave-assisted synthesis, flow chemistry systems, and solvent-free approaches to this esterification, aiming for a more sustainable production of this compound.
Microwave-Assisted Synthesis Protocols for Accelerated this compound Production
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purity of products in significantly shorter reaction times compared to conventional heating methods. chemicalbook.com The application of microwave irradiation to the esterification of 4-methylbenzoic acid and 4-cyanobenzyl alcohol can offer substantial advantages.
In a typical microwave-assisted protocol, the reactants, 4-methylbenzoic acid and 4-cyanobenzyl alcohol, would be mixed with a suitable acid catalyst, such as p-toluenesulfonic acid or a solid acid catalyst, potentially in the presence of a high-boiling point, microwave-transparent solvent or under solvent-free conditions. The mixture is then subjected to microwave irradiation in a dedicated reactor. The direct interaction of microwaves with the polar molecules in the reaction mixture leads to rapid and uniform heating, which can dramatically increase the reaction rate.
Key Research Findings:
While specific studies on the microwave-assisted synthesis of this compound are not extensively documented, the principles of MAOS in esterification are well-established. Research on similar esterification reactions has demonstrated a reduction in reaction times from hours to mere minutes. For instance, various esterification reactions that traditionally require several hours of reflux can be completed in 5 to 15 minutes under microwave irradiation, with yields often exceeding 90%. The use of solid acid catalysts in conjunction with microwave heating can further enhance the green credentials of the synthesis by simplifying catalyst recovery and reducing corrosive waste streams.
Table 1: Comparison of Conventional vs. Microwave-Assisted Esterification
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Several hours | 5 - 20 minutes |
| Energy Consumption | High | Low |
| Solvent Use | Often requires bulk solvents | Can be performed with minimal or no solvent |
| Yield | Variable, often moderate to high | Generally high to excellent |
| By-product Formation | Potential for side reactions due to prolonged heating | Reduced side reactions due to shorter reaction times |
Flow Chemistry Systems for Continuous and Scalable this compound Synthesis
Flow chemistry, or continuous flow synthesis, offers a paradigm shift from traditional batch processing, enabling safer, more efficient, and scalable production of chemicals. tcu.eduuomustansiriyah.edu.iq In a flow chemistry setup for the synthesis of this compound, the reactants, 4-methylbenzoic acid and 4-cyanobenzyl alcohol, dissolved in a suitable solvent, would be continuously pumped through a heated reactor coil or a packed-bed reactor containing an immobilized acid catalyst.
The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor allows for optimization of the reaction conditions to maximize yield and minimize by-product formation. The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, leading to more efficient and reproducible reactions. tcu.edu
Key Research Findings:
The application of flow chemistry to esterification reactions has been shown to provide numerous benefits. For example, continuous esterification in a packed-bed reactor with a solid acid catalyst allows for the straightforward separation of the product from the catalyst, which can be reused for extended periods. This approach not only simplifies the purification process but also reduces waste. Furthermore, the inherent safety features of flow reactors, such as small reaction volumes and excellent temperature control, make them particularly suitable for handling exothermic reactions and for scaling up production without the risks associated with large batch reactors. The productivity of a flow system can be easily adjusted by changing the flow rate or by running the system for longer durations.
Table 2: Potential Parameters for Flow Synthesis of this compound
| Parameter | Value Range |
|---|---|
| Reactor Type | Packed-bed with solid acid catalyst |
| Temperature | 100 - 200 °C |
| Pressure | 10 - 20 bar |
| Residence Time | 2 - 15 minutes |
| Reactant Concentration | 0.1 - 1.0 M in a suitable solvent |
| Output | Continuous product stream |
Solvent-Free and Environmentally Benign Approaches to this compound
A key principle of green chemistry is the reduction or elimination of the use of hazardous solvents. Solvent-free, or neat, reaction conditions for the synthesis of this compound represent a significant step towards a more environmentally benign process. In a solvent-free approach, the reactants, 4-methylbenzoic acid and 4-cyanobenzyl alcohol, are mixed directly with a catalyst and heated.
This method can be particularly effective when combined with microwave irradiation, which can provide the necessary energy for the reaction to proceed without the need for a solvent to facilitate heating. The use of a solid, reusable acid catalyst is also highly desirable in a solvent-free system to minimize waste and simplify product isolation.
Key Research Findings:
Research into solvent-free esterifications has demonstrated their feasibility and environmental benefits. By eliminating the solvent, the process becomes more atom-economical, and the costs and environmental impact associated with solvent purchase, purification, and disposal are avoided. For the synthesis of this compound, a solvent-free approach would involve heating a mixture of the carboxylic acid and alcohol with a catalyst. The product, being a liquid at higher temperatures, can act as its own solvent. Upon completion of the reaction, the product can often be isolated by simple filtration to remove the solid catalyst, followed by purification techniques such as distillation or crystallization.
Table 3: Comparison of Solvent-Based vs. Solvent-Free Synthesis
| Feature | Solvent-Based Synthesis | Solvent-Free Synthesis |
|---|---|---|
| Environmental Impact | Higher due to solvent use and disposal | Lower, minimal solvent waste |
| Process Safety | Risks associated with flammable or toxic solvents | Reduced risks, no solvent hazards |
| Atom Economy | Lower | Higher |
| Product Isolation | Often requires extraction and solvent removal | Simpler, may only require filtration |
| Cost-Effectiveness | Higher due to solvent and disposal costs | Higher, no solvent-related costs |
Mechanistic Investigations and Reactivity Profiles of 4 Cyanobenzyl 4 Methylbenzoate
Hydrolytic Stability and Kinetic Studies of 4-cyanobenzyl 4-methylbenzoate
The hydrolysis of an ester is a fundamental reaction that can be catalyzed by either acid or base, typically proceeding via nucleophilic acyl substitution. The rate and mechanism are significantly influenced by the electronic and steric nature of the substituents on both the acyl and the alkoxy portions of the molecule.
Acid-Catalyzed Hydrolysis Mechanisms and Rate Determinations
The acid-catalyzed hydrolysis of esters like this compound is expected to proceed through the A_AC_2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). This pathway involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. publish.csiro.au A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol (4-cyanobenzyl alcohol) regenerates the catalyst (H₃O⁺) and yields the carboxylic acid (4-methylbenzoic acid). publish.csiro.au
The rate of this reaction is dependent on several factors:
Protonation Step: The basicity of the carbonyl oxygen influences the equilibrium of the initial protonation step.
Nucleophilic Attack: The electrophilicity of the carbonyl carbon is a key determinant.
Leaving Group Ability: The stability of the leaving alcohol influences the breakdown of the tetrahedral intermediate.
Table 3.1.1: Predicted Factors Influencing Acid-Catalyzed Hydrolysis of this compound
| Feature | Substituent Effect | Predicted Impact on Hydrolysis Rate (relative to benzyl (B1604629) benzoate) |
| Carbonyl Activation | The p-methyl group on the benzoate (B1203000) ring is weakly electron-donating, slightly decreasing carbonyl electrophilicity. | Minor decrease |
| Leaving Group | The p-cyano group on the benzyl moiety is strongly electron-withdrawing, stabilizing the 4-cyanobenzyl alcohol. | Significant increase |
| Overall Prediction | The leaving group effect is expected to dominate over the acyl substituent effect. | Faster than benzyl benzoate |
Base-Promoted Hydrolysis Kinetics and Reaction Order Analysis
Base-promoted hydrolysis (saponification) of esters typically follows a B_AC_2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). masterorganicchemistry.com This is not a truly catalytic process as the base (hydroxide ion) is consumed. The reaction involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. This is usually the rate-determining step. ias.ac.in The intermediate then collapses, expelling the alkoxide leaving group (4-cyanobenzyl alkoxide) to form the carboxylic acid, which is immediately deprotonated by the base to form the carboxylate salt (4-methylbenzoate).
Electronic Effects: The electron-donating p-methyl group on the benzoate portion slightly disfavors the reaction by reducing the electrophilicity of the carbonyl carbon. However, the strongly electron-withdrawing p-cyano group on the benzyl portion significantly stabilizes the departing alkoxide, making it a better leaving group. This latter effect is expected to accelerate the rate of hydrolysis compared to unsubstituted benzyl benzoate. Studies on the alkaline hydrolysis of benzyl benzoate have been conducted, providing a baseline for comparison. ias.ac.in
Reaction Order: The reaction is expected to follow second-order kinetics, as is typical for B_AC_2 reactions.
No specific kinetic data for the base-promoted hydrolysis of this compound are available in the reviewed literature.
Table 3.1.2: Predicted Kinetics for Base-Promoted Hydrolysis
| Parameter | Predicted Characteristic |
| Mechanism | B_AC_2 (Nucleophilic addition-elimination) |
| Rate-Determining Step | Nucleophilic attack of OH⁻ on the carbonyl carbon |
| Reaction Order | First-order with respect to the ester, first-order with respect to the hydroxide; second-order overall. |
| Influence of -CH₃ | Weakly electron-donating; slightly decreases rate. |
| Influence of -CN | Strongly electron-withdrawing; stabilizes the leaving alkoxide, significantly increasing the rate. |
| Predicted Rate | Faster than the hydrolysis of benzyl benzoate due to the dominant effect of the electron-withdrawing cyano group on the leaving group. studentdoctor.net |
Transesterification Reactivity, Equilibrium Considerations, and Catalytic Turnover Rates
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This equilibrium reaction can be catalyzed by acids, bases, or various organometallic compounds. organic-chemistry.orgnih.gov For this compound, the reaction would involve an equilibrium between the starting materials, the new alcohol, and the newly formed ester.
This compound + R'OH ⇌ 4-cyanobenzyl alcohol + R' 4-methylbenzoate
Catalysts: A range of catalysts can be employed, including Brønsted acids (like H₂SO₄), strong bases (like sodium methoxide), and Lewis acidic catalysts such as tin or zinc complexes. organic-chemistry.orgacs.org The choice of catalyst can significantly affect the reaction rate and equilibrium position.
Equilibrium: To drive the reaction toward the desired product, Le Châtelier's principle is applied, typically by using the incoming alcohol (R'OH) in large excess or by removing one of the products (e.g., 4-cyanobenzyl alcohol) from the reaction mixture as it forms.
Catalytic Turnover Rates: The turnover number (TON) and turnover frequency (TOF) are measures of a catalyst's efficiency and are highly dependent on the specific catalyst, substrate, and reaction conditions (temperature, solvent, concentrations). researchgate.netpnnl.gov No specific catalytic turnover rates for the transesterification of this compound are documented in the literature.
Nucleophilic Acyl Substitution Reactions Involving the Ester Moiety of this compound
The ester functionality is a prime site for nucleophilic acyl substitution, where a nucleophile replaces the 4-cyanobenzyloxy group. researchgate.netacs.org The reaction proceeds via a two-step addition-elimination mechanism through a tetrahedral intermediate. pnnl.gov
The reactivity of the ester is governed by the electrophilicity of the carbonyl carbon and the ability of the -OCH₂(C₆H₄)CN group to act as a leaving group. The electron-withdrawing cyano group enhances the stability of the corresponding alkoxide anion, making 4-cyanobenzyl alkoxide a better leaving group than benzyl alkoxide. This suggests that this compound should be more reactive towards nucleophiles than benzyl benzoate.
Common nucleophilic acyl substitution reactions include:
Hydrolysis: As discussed in section 3.1.
Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines to form 4-methylbenzamide.
Reduction: Reaction with strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the ester to two alcohols: 4-methylbenzyl alcohol and 4-cyanobenzyl alcohol.
Organometallic Reagents: Reaction with Grignard or organolithium reagents would lead to the formation of a tertiary alcohol after double addition to the carbonyl group.
Table 3.3: Representative Nucleophilic Acyl Substitution Reactions and Predicted Products
| Nucleophile (Reagent) | Reaction Type | Predicted Major Organic Product(s) |
| H₂O / H⁺ or OH⁻ | Hydrolysis | 4-Methylbenzoic acid and 4-cyanobenzyl alcohol |
| NH₃ | Aminolysis | 4-Methylbenzamide and 4-cyanobenzyl alcohol |
| CH₃CH₂OH / Acid or Base Catalyst | Transesterification | Ethyl 4-methylbenzoate and 4-cyanobenzyl alcohol |
| 1. LiAlH₄; 2. H₃O⁺ | Reduction | 4-Methylbenzyl alcohol and 4-cyanobenzyl alcohol |
| 1. 2 equiv. CH₃MgBr; 2. H₃O⁺ | Grignard Reaction | 2-(4-methylphenyl)propan-2-ol and 4-cyanobenzyl alcohol |
| NaN₃ | Azide Substitution | Could potentially lead to 4-methylbenzoyl azide, a precursor for the Curtius rearrangement. masterorganicchemistry.com |
Electrophilic Aromatic Substitution Reactivity on the Benzyl and Benzoate Ring Systems of this compound
The molecule possesses two distinct aromatic rings, each with different substituents, leading to different reactivities and regioselectivities in electrophilic aromatic substitution (EAS) reactions. nih.gov
Benzoate Ring System: This ring is substituted with a methyl group (-CH₃) at the para position and the ester group, -C(O)O-CH₂(C₆H₄)CN.
-CH₃ group: An activating, ortho, para-directing group. Since the para position is blocked, it directs incoming electrophiles to the two ortho positions (C2 and C6 relative to the methyl group).
-C(O)O-R group: A deactivating, meta-directing group. cutm.ac.in It directs incoming electrophiles to the two meta positions (C3 and C5 relative to the ester group).
Combined Effect: The activating ortho, para-directing methyl group and the deactivating meta-directing ester group work in concert. Both direct substitution to the same positions (C2 and C6 relative to methyl, which are C3 and C5 relative to the ester). Therefore, electrophilic attack is strongly favored at these positions. The ring is considered moderately activated compared to benzene (B151609) due to the interplay between the activating methyl and deactivating ester groups.
Benzyl Ring System: This ring is substituted with a cyano group (-CN) at the para position and the -CH₂-O-C(O)-(C₆H₄)CH₃ group.
-CN group: A strongly deactivating, meta-directing group. libretexts.org It directs incoming electrophiles to the positions meta to itself (C3 and C5 relative to the cyano group).
-CH₂-O-C(O)-Ar group: This benzyl-type substituent is generally considered weakly activating and ortho, para-directing. However, the influence of the attached ester functionality complicates this simple picture.
Combined Effect: The powerful deactivating and meta-directing effect of the cyano group is expected to dominate the reactivity of this ring. Therefore, substitution will be strongly disfavored on this ring compared to the benzoate ring, and if forced, would occur at the positions meta to the cyano group.
Table 3.4: Predicted Regioselectivity for Electrophilic Aromatic Substitution
| Reagent / Reaction | Predicted Major Product(s) |
| HNO₃ / H₂SO₄ | Predominantly substitution on the benzoate ring to yield 4-cyanobenzyl 4-methyl-3-nitrobenzoate. Reaction on the benzyl ring is highly disfavored. |
| Br₂ / FeBr₃ | Predominantly substitution on the benzoate ring to yield 4-cyanobenzyl 3-bromo-4-methylbenzoate. |
| SO₃ / H₂SO₄ | Predominantly substitution on the benzoate ring to yield 4-cyanobenzyl 2-sulfo-4-methylbenzoate. |
| CH₃Cl / AlCl₃ | Friedel-Crafts alkylation would likely occur on the more activated benzoate ring to yield 4-cyanobenzyl 3,4-dimethylbenzoate. The ester group itself can complex with the Lewis acid, potentially complicating the reaction. The deactivated cyanophenyl ring would be unreactive. cutm.ac.in |
Radical Reactions and Photochemical Transformations of this compound
The presence of benzylic hydrogens and aromatic chromophores suggests that this compound could be susceptible to radical and photochemical reactions.
Radical Reactions: The benzylic hydrogens (on the -CH₂- group) are the most likely sites for radical abstraction. The resulting benzylic radical is stabilized by both the adjacent aromatic ring and the electron-withdrawing cyano group at the para position. cdnsciencepub.comnih.gov In the presence of a radical initiator (e.g., AIBN) or under conditions that generate radicals (e.g., high temperature, UV light), hydrogen atom abstraction from the benzylic position is a probable pathway. d-nb.info For instance, radical bromination with N-bromosuccinimide (NBS) would be expected to selectively occur at the benzylic position. vaia.com
Photochemical Transformations: Both aromatic rings can absorb UV light. Aromatic esters can undergo various photochemical reactions.
Photocleavage: Irradiation could lead to homolytic cleavage of the benzyl C-O bond, forming a 4-cyanobenzyl radical and a 4-methylbenzoyloxy radical. This is analogous to reactions seen in other pyrethroids containing a cyano-benzyl ester moiety. psu.edu The subsequent fate of these radicals would depend on the reaction medium.
Norrish Type II-like Reaction: For aromatic esters with benzylic hydrogens, an intramolecular hydrogen abstraction by the excited carbonyl group is possible. Studies on trans-2-phenylcyclohexyl 4-cyanobenzoate (B1228447) show that intramolecular electron transfer from the alcohol moiety to the excited cyanobenzoate moiety can initiate fragmentation. researchgate.net A similar pathway could be envisioned for this compound, leading to the formation of 4-methylbenzoic acid and products derived from the 4-cyanobenzyl moiety.
Ring Reactions: ESR studies on the photochemistry of benzoic acid derivatives suggest that the triplet excited states can undergo hydrogen atom addition to the aromatic ring. researchgate.net
Advanced Spectroscopic and Chromatographic Characterization Methodologies for 4 Cyanobenzyl 4 Methylbenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules in solution. Through the analysis of chemical shifts, coupling constants, and correlation spectra, the connectivity and spatial arrangement of atoms can be mapped.
¹H and ¹³C NMR Chemical Shift Analysis for Proton and Carbon Environments in 4-cyanobenzyl 4-methylbenzoate
The ¹H and ¹³C NMR spectra of this compound provide detailed information about the electronic environment of each proton and carbon atom. The expected chemical shifts can be predicted by analyzing the distinct moieties of the molecule: the 4-methylbenzoate (toluate) portion and the 4-cyanobenzyl portion.
In the ¹H NMR spectrum, the protons on the 4-methylbenzoate ring are expected to appear as two distinct doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-donating methyl group will be shielded and appear upfield compared to the protons ortho to the electron-withdrawing ester group. The methyl group itself will present as a sharp singlet. On the 4-cyanobenzyl side, the powerful electron-withdrawing nature of the cyano group will deshield the aromatic protons, shifting them downfield. These protons will also appear as a pair of doublets. The benzylic methylene (B1212753) protons (-CH₂-) connecting the cyanophenyl ring to the ester oxygen will appear as a singlet, shifted downfield due to the proximity of the electronegative oxygen and the aromatic system.
The ¹³C NMR spectrum corroborates this structural information. The spectrum will show distinct signals for the carbonyl carbon of the ester, the nitrile carbon, the benzylic methylene carbon, and the methyl carbon. The aromatic region will display signals for all unique carbon atoms in both rings, with quaternary carbons (those without attached protons) typically showing lower intensity. rsc.orgrsc.org The chemical shifts are influenced by the electronic effects of the substituents; for instance, the carbon atom attached to the cyano group (ipso-carbon) will be significantly shifted.
Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Methyl (CH₃) | ~2.40 | Singlet | - |
| Methylene (CH₂) | ~5.35 | Singlet | - |
| Aromatic (H ortho to -CH₃) | ~7.25 | Doublet | ~8.0 |
| Aromatic (H ortho to -COO) | ~7.95 | Doublet | ~8.2 |
| Aromatic (H ortho to -CH₂) | ~7.45 | Doublet | ~8.4 |
Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Methyl (CH₃) | ~21.6 |
| Methylene (CH₂) | ~66.5 |
| Nitrile (CN) | ~118.0 |
| Carbonyl (C=O) | ~166.2 |
| Aromatic C (ipso to -CH₃) | ~144.0 |
| Aromatic C (ipso to -COO) | ~127.0 |
| Aromatic C (ipso to -CH₂) | ~142.0 |
| Aromatic C (ipso to -CN) | ~112.0 |
| Other Aromatic C's | 128.0 - 132.5 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Probing Connectivity and Long-Range Coupling
While 1D NMR provides chemical shifts, 2D NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show cross-peaks between the coupled aromatic protons on each ring. For example, the doublet at ~7.95 ppm would show a correlation to the doublet at ~7.25 ppm, confirming their ortho relationship on the methylbenzoate ring. Similarly, correlations would be observed between the aromatic protons on the cyanobenzyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbon atoms they are attached to (one-bond ¹H-¹³C correlations). The HSQC spectrum would definitively link each proton signal to its corresponding carbon signal. For instance, the methyl proton singlet at ~2.40 ppm would correlate with the carbon signal at ~21.6 ppm, and the methylene proton singlet at ~5.35 ppm would correlate with the carbon signal at ~66.5 ppm.
A cross-peak between the methylene protons (~5.35 ppm) and the ester carbonyl carbon (~166.2 ppm), confirming the benzyl-ester linkage.
Correlations from the methylene protons to the quaternary ipso-carbon and the ortho-carbons of the cyanobenzyl ring.
Correlations from the aromatic protons ortho to the ester group (~7.95 ppm) to the ester carbonyl carbon (~166.2 ppm).
Correlations from the methyl protons (~2.40 ppm) to the ipso- and ortho-carbons of the methylbenzoate ring.
Solid-State NMR Applications for Polymorphic and Amorphous Forms of this compound
While solution-state NMR provides data on molecules tumbling freely, solid-state NMR (ssNMR) offers insights into the structure and dynamics of materials in the solid phase. For this compound, ssNMR would be a powerful tool for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and ssNMR can differentiate them as the local electronic environment of the nuclei (especially ¹³C) can vary slightly between crystal packing arrangements, leading to different chemical shifts.
Furthermore, ssNMR can distinguish between crystalline and amorphous (non-crystalline) forms of the compound. Amorphous materials typically produce broader NMR signals compared to their highly ordered crystalline counterparts. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are routinely used to acquire high-resolution ¹³C spectra of solids, enabling the characterization of different solid forms of this compound.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying functional groups, as specific bonds vibrate at characteristic frequencies.
Characteristic Absorption Bands of Ester, Cyano, and Aromatic Moieties in this compound
The IR and Raman spectra of this compound would be dominated by signatures from its key functional groups.
Ester Group: The most prominent feature would be the strong C=O (carbonyl) stretching vibration, typically appearing in the region of 1720-1740 cm⁻¹ in the IR spectrum. The C-O stretching vibrations of the ester linkage would result in two distinct bands, typically in the 1250-1300 cm⁻¹ and 1100-1150 cm⁻¹ regions.
Cyano Group: The C≡N triple bond stretch gives rise to a sharp, medium-intensity band in the IR spectrum in the range of 2220-2260 cm⁻¹. This peak is often very distinct due to its characteristic frequency and sharpness. In the Raman spectrum, this stretching mode is typically very strong and easily identifiable.
Aromatic Moieties: The presence of two substituted benzene rings would generate several characteristic bands. C=C stretching vibrations within the aromatic rings typically appear in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, would be expected in the 800-900 cm⁻¹ range, confirming the 1,4-disubstitution on both rings.
Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| Cyano (-C≡N) | Stretch | 2220 - 2260 | Medium, Sharp |
| Ester (C=O) | Stretch | 1720 - 1740 | Strong |
| Aromatic (C=C) | Ring Stretch | 1450 - 1600 | Medium to Strong |
| Ester (C-O) | Asymmetric Stretch | 1250 - 1300 | Strong |
| Ester (C-O) | Symmetric Stretch | 1100 - 1150 | Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
Spectroscopic Signatures of Conformational Isomerism and Intermolecular Interactions
Vibrational spectroscopy is also sensitive to the molecule's conformation and its interactions with its environment. For this compound, rotation around the C-O and CH₂-C bonds can lead to different conformers. While these might be rapidly interconverting in solution, in a solid or crystalline state, a specific conformation may be locked in.
Changes in the crystalline form (polymorphism) or the presence of intermolecular interactions (like dipole-dipole interactions involving the polar cyano and ester groups) can be detected as shifts in the vibrational frequencies. For instance, the C=O and C≡N stretching frequencies are particularly sensitive to their local environment. Hydrogen bonding or other strong intermolecular forces can cause these bands to shift to lower wavenumbers (a redshift) and broaden. By comparing the spectra of the compound in different solvents or in different solid forms, one could infer details about conformational preferences and the nature of intermolecular forces at play.
Mass Spectrometry Techniques for Molecular Formula Determination and Fragmentation Pathway Elucidation
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds. For this compound (C₁₆H₁₃NO₂), with a molecular weight of 251.28 g/mol , both hard and soft ionization techniques provide complementary information.
Electron Ionization (EI) Mass Spectrometry:
Electron Ionization is a high-energy ("hard") ionization technique that results in extensive fragmentation. The resulting mass spectrum provides a characteristic "fingerprint" of the molecule, revealing the masses of stable fragment ions. For this compound, the molecular ion peak (M⁺˙) at m/z 251 would be expected, although its intensity may be low due to the lability of the ester and benzylic bonds.
The fragmentation pattern is predicted to be dominated by cleavages at the ester linkage and the benzylic position. Key fragment ions anticipated in the EI-MS spectrum are detailed in the table below. The analysis of similar structures, such as benzyl (B1604629) benzoate (B1203000) and substituted cyanobenzoates, supports these predicted pathways. For instance, the EI spectrum of benzyl benzoate prominently features the benzoyl cation (m/z 105) and the tropylium (B1234903) ion (m/z 91).
Table 1: Predicted Major Fragment Ions of this compound in EI-MS
| m/z (mass/charge) | Proposed Ion Structure | Fragment Name |
| 251 | [C₁₆H₁₃NO₂]⁺˙ | Molecular Ion |
| 119 | [C₈H₇O]⁺ | 4-methylbenzoyl cation |
| 116 | [C₈H₆N]⁺ | 4-cyanobenzyl cation |
| 91 | [C₇H₇]⁺ | Tropylium ion (from 4-methylbenzoyl) |
| 89 | [C₇H₅N]⁺˙ | Cyanotropylium radical cation |
Electrospray Ionization (ESI) Mass Spectrometry:
In contrast to EI, Electrospray Ionization is a "soft" ionization technique that imparts minimal energy to the analyte, resulting in little to no fragmentation. This is particularly useful for confirming the molecular weight of the intact molecule. When analyzed in positive ion mode, this compound is expected to readily form a protonated molecule, [M+H]⁺. Adducts with other cations present in the solvent, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), are also commonly observed.
This technique is highly valuable for confirming the molecular formula of the compound with high mass accuracy when coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap detector.
Table 2: Expected Ions of this compound in ESI-MS (Positive Mode)
| m/z (mass/charge) | Proposed Ion | Ion Type |
| 252.10 | [C₁₆H₁₃NO₂ + H]⁺ | Protonated Molecule |
| 274.08 | [C₁₆H₁₃NO₂ + Na]⁺ | Sodium Adduct |
| 290.05 | [C₁₆H₁₃NO₂ + K]⁺ | Potassium Adduct |
Tandem mass spectrometry (MS/MS) provides definitive structural confirmation by isolating a specific ion (a precursor ion) and inducing its fragmentation through collision-induced dissociation (CID). The resulting product ions are then analyzed to piece together the molecule's structure.
For this compound, the protonated molecule [M+H]⁺ at m/z 252 would be selected as the precursor ion. CID would likely induce fragmentation at the most labile bonds, primarily the ester C-O bonds. The expected fragmentation pathways would involve the formation of the 4-methylbenzoyl cation (m/z 119) and the neutral loss of 4-cyanobenzyl alcohol, or the formation of the 4-cyanobenzyl cation (m/z 116) through the loss of 4-methylbenzoic acid. These fragmentation patterns allow for unambiguous confirmation of the connectivity of the two aromatic rings through the ester linkage.
X-ray Crystallography for Precise Solid-State Structure Determination and Crystal Packing Analysis of this compound
While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds such as methyl 4-methylbenzoate and methyl 3,5-dibromo-4-cyanobenzoate allows for a well-grounded prediction of its solid-state characteristics. researchgate.net
X-ray crystallography would provide unequivocal proof of structure by determining the precise spatial arrangement of atoms in a single crystal. The expected findings would include bond lengths, bond angles, and torsion angles, confirming the molecular geometry. It is anticipated that the molecule would be largely planar, although some torsion around the ester and benzyl bonds is expected. researchgate.net
The analysis would also reveal the crystal packing, which describes how molecules are arranged in the crystal lattice. Intermolecular interactions, such as C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between the aromatic rings, would likely govern the packing arrangement. These interactions are crucial in determining the physical properties of the solid material.
Table 3: Predicted Crystallographic Parameters for this compound (Hypothetical)
| Parameter | Predicted Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca (common for organic molecules) |
| Key Intermolecular Interactions | C-H···O, C-H···N, π-π stacking |
| Dihedral Angle (Aryl-COO-Aryl) | 10-30° |
Chromatographic Separations and Purity Assessment Method Development
Chromatographic techniques are fundamental for separating this compound from impurities and for its quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and quantifying non-volatile compounds like this compound. moravek.com A reversed-phase HPLC (RP-HPLC) method is most suitable, utilizing a nonpolar stationary phase and a polar mobile phase. ekb.eg
The aromatic nature of the compound ensures strong retention on a C18 column and provides excellent chromophores for UV detection. The nitrile and carbonyl groups will contribute to the molecule's polarity, allowing for effective elution with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water. A gradient elution may be employed to ensure the separation of impurities with a wide range of polarities. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Quantitative analysis is achieved by creating a calibration curve from standards of known concentration.
Table 4: Typical RP-HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 0-20 min, 50% to 90% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. shimadzu.comjmchemsci.com It is well-suited for identifying potential impurities in this compound, such as residual starting materials (4-cyanobenzyl alcohol, 4-methylbenzoyl chloride) or side-products.
The sample is injected into a heated port, vaporized, and separated based on boiling point and interaction with the GC column's stationary phase. A nonpolar column (e.g., DB-5ms or HP-5ms) is typically used for aromatic compounds. As components elute from the column, they enter the mass spectrometer, which acts as a detector. The MS provides mass spectra for each separated component, allowing for their identification by comparing the spectra to a library database (e.g., NIST) or through manual interpretation. The analysis of the closely related benzyl benzoate by GC-MS shows characteristic fragmentation that can be used as a model for identifying related impurities. restek.comresearchgate.netnist.gov
Table 5: Suggested GC-MS Method Parameters for Impurity Analysis of this compound
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 290 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 amu |
Theoretical and Computational Chemistry Studies of 4 Cyanobenzyl 4 Methylbenzoate
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Theory
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-cyanobenzyl 4-methylbenzoate, which arise from its electronic structure. These calculations solve the Schrödinger equation for the molecule, providing detailed information about electron distribution and orbital energies.
Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it suitable for studying molecules of the size of this compound. google.comnih.gov
Geometry Optimization: DFT is employed to find the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by calculating the forces on each atom and minimizing the total energy of the system. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation.
Vibrational Frequencies: Once the optimized geometry is obtained, DFT can be used to calculate the vibrational frequencies of the molecule. These frequencies correspond to the different modes of vibration of the atoms and can be directly compared with experimental infrared (IR) and Raman spectroscopy data to confirm the structure and identify characteristic functional groups.
Spectroscopic Property Prediction: DFT can also predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and electronic absorption spectra (UV-Vis). These predictions are valuable for interpreting experimental spectra and can aid in the structural elucidation of the compound and its derivatives.
Table 1: Predicted Geometrical Parameters of this compound using DFT (Illustrative)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C≡N | 1.15 Å |
| C=O | 1.21 Å | |
| C-O (ester) | 1.35 Å | |
| O-CH₂ | 1.45 Å | |
| Bond Angle | O=C-O | 123° |
| C-O-CH₂ | 117° | |
| Dihedral Angle | Phenyl-C(=O)-O-CH₂ | ~180° |
| Note: These are illustrative values and would be determined with specific DFT calculations. |
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in their formulation. While computationally more demanding than DFT, they can provide highly accurate results for certain properties.
Electronic Excitation Energies: Methods such as Time-Dependent DFT (TD-DFT) and more advanced ab initio methods like Configuration Interaction (CI) or Coupled Cluster (CC) theory can be used to calculate the energies of electronic excited states. This information is crucial for understanding the photophysical properties of this compound, such as its absorption and emission of light.
Reaction Energetics: Ab initio methods are also employed to calculate the energetics of chemical reactions with high accuracy. This includes determining the energies of reactants, products, and transition states, which allows for the calculation of reaction enthalpies, activation energies, and reaction rates.
Conformational Analysis and Exploration of Potential Energy Landscapes for this compound
The biological activity and physical properties of a molecule are often dependent on its three-dimensional shape or conformation. This compound has several rotatable bonds, leading to a variety of possible conformations.
Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify the different stable conformations (local minima) and the energy barriers (transition states) that separate them. This is typically done by rotating the dihedral angles of the flexible bonds and calculating the energy at each step. The results of this analysis can reveal the most likely shapes the molecule will adopt and how easily it can transition between them.
Reaction Pathway Modeling and Transition State Characterization in Key Transformations of this compound
Computational chemistry can be used to model the step-by-step mechanism of chemical reactions involving this compound. This involves identifying the most likely reaction pathways and characterizing the high-energy transition state structures that connect reactants and products. nih.gov
By calculating the energy profile of a reaction, researchers can gain insights into the reaction mechanism, predict the major products, and understand the factors that influence the reaction rate. For example, the hydrolysis of the ester group in this compound could be modeled to understand the role of catalysts and solvent effects.
Molecular Dynamics Simulations for Investigating Intermolecular Interactions and Condensed Phase Behavior of this compound
Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time. nih.govurfu.ru In an MD simulation, the motion of each atom in a system is calculated based on the forces exerted on it by the surrounding atoms. This allows for the investigation of dynamic processes and the properties of the molecule in a condensed phase (liquid or solid).
For this compound, MD simulations could be used to study:
Intermolecular Interactions: How molecules of this compound interact with each other and with solvent molecules.
Condensed Phase Behavior: Properties such as density, viscosity, and diffusion coefficients in the liquid state, as well as the structure and stability of the crystalline solid.
Binding to Biological Targets: If the molecule has a biological target, MD simulations can be used to study the binding process and the stability of the resulting complex.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Understanding of Related Benzyl (B1604629) Ester Systems
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a molecule to its physical, chemical, or biological properties. mdpi.com These models are built by analyzing a dataset of molecules with known properties and identifying the structural features (descriptors) that are most correlated with the property of interest.
For benzyl ester systems related to this compound, QSPR models could be developed to predict properties such as:
Melting point
Boiling point
Solubility
Reactivity
Once a reliable QSPR model is established, it can be used to predict the properties of new, unsynthesized benzyl esters, which can help to guide the design of new molecules with desired properties.
Applications of 4 Cyanobenzyl 4 Methylbenzoate in Advanced Materials Science and Emerging Technologies
Role as a Monomer or Building Block in Polymer Chemistry
The bifunctional nature of 4-cyanobenzyl 4-methylbenzoate, possessing both an ester linkage and a reactive cyano group, makes it a promising candidate as a monomer or a structural building block in polymer chemistry. The presence of the aromatic rings contributes to thermal stability and mechanical strength, while the polar nitrile group can be leveraged to introduce specific functionalities and influence intermolecular interactions within the polymer matrix.
Copolymerization Strategies for the Development of Functional Polymeric Materials
Copolymerization represents a more feasible approach for integrating the structural features of this compound into polymeric materials. By designing a monomer that contains the cyanobenzyl or methylbenzoate moiety along with a polymerizable functional group (e.g., a hydroxyl, carboxyl, or vinyl group), this compound can be introduced as a comonomer in a polymerization reaction. This strategy allows for the precise tuning of the final polymer's properties.
For example, a monomer containing a benzyl (B1604629) ether linkage can be copolymerized with lactide to produce a functionalized polylactide. nih.gov Subsequent chemical modification of the pendant group allows for the introduction of various functionalities. Similarly, a derivative of this compound could be designed for copolymerization to create functional polyesters with tailored properties. The nitrile group, for instance, can serve as a site for post-polymerization modification or can enhance the polymer's affinity for certain surfaces or other materials.
The presence of the benzyl ester group can also be exploited. Benzyl esters are known to be cleavable under specific conditions, which could be used to create degradable or responsive polymers. organic-chemistry.org Copolymerization strategies offer a versatile platform for creating a wide array of functional polymeric materials with properties dictated by the nature and ratio of the comonomers. nih.gov
Utilization in Liquid Crystal Displays and Optoelectronic Devices
The rigid, rod-like structure of many aromatic esters, coupled with the presence of polar groups, makes them excellent candidates for applications in liquid crystal displays (LCDs) and other optoelectronic devices. The molecular shape and polarity are key determinants of the mesogenic properties and phase transition behavior of these materials.
Mesogenic Properties and Phase Transition Behavior of this compound Derivatives
Compounds with a phenylbenzoate core are known to exhibit nematic liquid crystal phases. ossila.com The presence of a terminal cyano group is a common feature in many liquid crystal molecules, as it introduces a strong dipole moment along the long molecular axis. This dipole moment is crucial for the alignment of the molecules in an external electric field, which is the fundamental principle behind the operation of many LCDs. labscoop.com
The phase transitions in liquid crystals, such as the transition from a crystalline solid to a liquid crystalline phase (melting point) and from a liquid crystalline phase to an isotropic liquid (clearing point), are critical parameters for device applications. researchgate.net For instance, 4-cyano-3-fluorophenyl 4-butylbenzoate, a structurally related compound, exhibits a metastable nematic phase and a stable crystalline phase with a melting point of 288.43 K. researchgate.net The thermal properties of aromatic esters can be influenced by their chemical structure, with degradation often occurring at temperatures above 350 °C. mdpi.com
The molecular structure of this compound, with its elongated shape and terminal nitrile group, suggests that it or its derivatives would likely exhibit mesogenic properties. The specific phase transition temperatures would depend on factors such as the length of any alkyl chains and the presence of other substituents.
Table 2: Phase Transition Temperatures of Representative Cyano-Containing Liquid Crystals
| Compound | Structure | Phase Transitions (°C) |
| 4-Cyano-4'-pentylbiphenyl (5CB) | C₅H₁₁-(C₆H₄)₂-CN | Cr 24 N 35.3 I |
| 4-Cyanobenzylidene-4'-n-octyloxyaniline (CBOOA) | C₈H₁₇O-(C₆H₄)-CH=N-(C₆H₄)-CN | Cr 73 SmA 83 N 109 I |
| 4-n-Octyl-4'-cyanobiphenyl (8CB) | C₈H₁₇-(C₆H₄)₂-CN | Cr 21.5 SmA 33.5 N 40.5 I |
Cr = Crystal, N = Nematic, SmA = Smectic A, I = Isotropic Liquid. Data compiled from various sources.
Structure-Property Relationships Governing Electro-Optical Performance in Display Applications
The electro-optical performance of liquid crystals in display applications is intimately linked to their molecular structure. Key properties include dielectric anisotropy (Δε), birefringence (Δn), and viscosity. A large positive dielectric anisotropy, which arises from a strong dipole moment parallel to the long molecular axis (as is the case with terminal cyano groups), is desirable for achieving low threshold voltages for switching. core.ac.uk
Research on nitrile-ester mixture liquid crystals has shown that their electro-optical properties can be further tuned by doping with materials such as carbon nanotubes, which can enhance diffraction efficiency and reduce response times. researchgate.net The specific arrangement of the ester linkage and the cyanobenzyl group in this compound will have a subtle but important impact on its packing and, consequently, its bulk electro-optical properties.
Precursor in Complex Organic Synthesis for the Construction of Niche Molecular Architectures
Beyond its potential applications in materials science, this compound can serve as a valuable precursor in complex organic synthesis for the creation of specialized molecular architectures. The distinct reactivity of its functional groups—the nitrile, the ester, and the aromatic rings—can be selectively exploited to build more elaborate molecules.
The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further functionalization or for incorporation into larger molecular frameworks. Cyanobenzoic acid derivatives are useful intermediates for a variety of chemicals, including pharmaceuticals and monomers for functional polymers. googleapis.com
The benzyl ester moiety can be selectively cleaved under various conditions, such as hydrogenolysis, to unmask a carboxylic acid. organic-chemistry.org This protecting group strategy is widely used in multi-step organic synthesis. The synthesis of benzyl esters can be achieved through various methods, including the direct esterification of carboxylic acids with benzyl alcohol or the reaction of a carboxylate with a benzyl halide. organic-chemistry.org
The aromatic rings of this compound can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups that can be used to construct more complex molecules. The presence of both an electron-withdrawing nitrile group and an ester group will influence the regioselectivity of such reactions. The versatility of benzyl benzoate (B1203000) and its derivatives in synthesis is well-documented, with applications ranging from the synthesis of bioactive molecules to the development of novel chemical entities. mdpi.comnih.gov
Applications in Advanced Solvent Systems and Sustainable Chemical Processes
The molecular architecture of this compound, featuring both polar (cyano group) and non-polar (aromatic rings, ester group) characteristics, indicates its potential as a specialty solvent or a component in advanced solvent systems.
Potential as a High-Performance Solvent: Aromatic esters are known for their use as solvents for a variety of polymers, including cellulose esters and ethers. The presence of the cyano group in this compound would increase its polarity and dielectric constant, potentially enhancing its ability to dissolve polar polymers and other challenging solutes. This could make it a candidate for use in specialized applications such as polymer processing, surface coatings, and precision cleaning.
Role in Sustainable Chemical Processes: The principles of green chemistry encourage the use of recoverable and reusable catalysts and solvents to minimize environmental impact. mdpi.com While research on this compound in this context is nascent, related compounds offer insights into its potential. For instance, the synthesis of methyl benzoate compounds has been achieved using recoverable solid acid catalysts, a process that aligns with green chemistry principles by reducing waste. mdpi.comresearchgate.net
The selective hydrogenation of methyl benzoate to produce benzaldehyde is another area of interest in sustainable chemistry, aiming to replace traditional, less environmentally friendly methods. rsc.org The reactivity of the ester and aromatic functionalities in this compound suggests it could be a substrate for similar catalytic transformations, potentially leading to the synthesis of novel chemical intermediates under sustainable conditions.
Below is a table comparing the properties of related solvents, which could serve as a benchmark for evaluating the potential performance of this compound.
| Property | Methyl Benzoate | Benzyl Alcohol | Acetonitrile (B52724) |
| Molecular Formula | C₈H₈O₂ | C₇H₈O | C₂H₃N |
| Boiling Point (°C) | 199.6 | 205.3 | 81.6 |
| Solubility in Water | Poorly soluble | 4.29 g/100 mL | Miscible |
| Primary Uses | Solvent, perfumery, pesticide mdpi.com | Solvent, precursor | Polar aprotic solvent |
Potential in Specialty Chemical Formulations for Adhesives, Coatings, and Lubricants
The combination of aromatic rings, an ester linkage, and a nitrile group in this compound suggests its potential utility as a functional additive or a core component in various specialty chemical formulations.
Adhesives: Aromatic esters are utilized in the formulation of adhesives, often acting as tackifiers or plasticizers. google.comchinaplasonline.com For example, rosin esters are employed to enhance the adhesion characteristics of pressure-sensitive adhesives. google.com The rigid structure of this compound could contribute to the cohesive strength of an adhesive formulation. The polar cyano group might enhance adhesion to polar substrates through dipole-dipole interactions. Solvent-based adhesives often employ esters as part of their carrier vehicle. laminatingadhesiveproducts.com
Coatings: In the realm of coatings, cyanobenzyl compounds are considered important intermediates for functional polymers. google.com The properties of this compound could make it a useful building block for synthesizing specialty polymers for coatings with enhanced thermal stability, chemical resistance, and specific optical properties. The development of innovative coatings is moving towards more sustainable and functional materials, including inorganic-organic hybrid technologies and waterborne systems. nipponpaint-holdings.comcovestro.com The incorporation of a molecule like this compound could be explored in the synthesis of novel resins for such advanced coatings.
Lubricants: Organic esters are a significant class of synthetic lubricants, particularly valued for their performance in high-temperature applications such as jet engines. garj.org The thermal stability often associated with aromatic compounds suggests that this compound could function as a base oil or a performance-enhancing additive in synthetic lubricants. The cyano group might also improve its affinity for metal surfaces, potentially enhancing its film-forming and anti-wear properties. The search for novel lubricant additives that are free of phosphorus and zinc to meet environmental requirements is an active area of research. garj.org
The following table outlines the potential functions of this compound in these applications, based on the properties of its constituent chemical groups.
| Application | Potential Function of this compound | Relevant Chemical Moieties |
| Adhesives | Plasticizer, Tackifier, Adhesion Promoter | Ester, Aromatic Rings, Cyano Group |
| Coatings | Monomer/Intermediate for High-Performance Resins | Cyanobenzyl Group, Ester Linkage |
| Lubricants | Base Stock, Anti-wear Additive, Friction Modifier | Aromatic Rings, Ester Group, Cyano Group |
Further research is necessary to validate these potential applications and to fully characterize the performance of this compound in these advanced material systems.
Future Research Directions and Unresolved Challenges in 4 Cyanobenzyl 4 Methylbenzoate Chemistry
Development of Novel and Highly Sustainable Synthetic Routes with Reduced Environmental Footprint
The traditional synthesis of aromatic esters and nitriles often relies on multi-step procedures that may involve harsh reagents, toxic catalysts, and significant solvent waste. A primary challenge is the development of green and sustainable synthetic methodologies for 4-cyanobenzyl 4-methylbenzoate. Future research should prioritize atom-economical reactions that minimize byproducts and environmental impact.
Key research avenues include:
Biocatalytic Approaches: Inspired by the biosynthesis of aminobenzoic acid derivatives via pathways like the shikimate pathway, research into enzymatic or microbial synthesis could offer a highly sustainable alternative to conventional chemical methods mdpi.com.
Visible-Light Photocatalysis: Recent advancements in using visible light to induce ester synthesis represent a promising, energy-efficient direction acs.org. Exploring these methods for the direct coupling of 4-cyanobenzyl alcohol and 4-methylbenzoic acid could significantly reduce the reliance on traditional thermal methods.
Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters, improve safety, and facilitate easier scale-up. Developing a flow-based synthesis for this compound would be a significant step towards efficient and sustainable industrial production.
Non-toxic Cyanation Reagents: The introduction of the cyano group often involves highly toxic reagents like copper cyanide. Methods that prepare the cyano group from a less toxic precursor, such as an aldehyde group, have been developed for similar molecules and should be adapted for this compound to enhance safety and industrial viability google.com. A patented method for preparing methyl 3-cyano-4-isopropoxybenzoate, for instance, avoids the use of toxic cyanides by preparing a cyano group from an aldehyde group, a technique that is efficient and suitable for mass production google.com.
Exploration of Underexplored Reactivity Pathways and Stereoselective Transformations
The reactivity of this compound is dictated by its three main components: the cyanophenyl ring, the methylbenzoyl ring, and the central ester linkage. While the general reactivity of these functional groups is well-understood, their interplay within this specific molecular architecture is an area ripe for investigation.
Future research should focus on:
Selective Transformations: Developing reactions that can selectively target one functional group while leaving the others intact is a significant challenge. For instance, the selective reduction of the cyano group to an amine or an aldehyde in the presence of the ester functionality would create valuable synthetic intermediates.
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic structures, which are prevalent in medicinal chemistry. A systematic study of these reactions with this compound could lead to novel compound libraries with potential biological activity.
Directed Ortho-Metalation: The ester and cyano groups can potentially act as directing groups in ortho-metalation reactions, allowing for precise functionalization of the aromatic rings. Exploring this reactivity could unlock pathways to complex, polysubstituted derivatives.
Stereoselective Transformations: Currently, there is a notable absence of research on stereoselective transformations involving this compound. Introducing chiral centers, for example through asymmetric hydrogenation of one of the aromatic rings or stereoselective reactions at a functionalized benzylic position, would open the door to chiral liquid crystals and other advanced materials.
Integration into Next-Generation Functional Materials with Tunable and Responsive Properties
The molecular structure of this compound, characterized by a rigid core and a strong dipole moment from the cyano group, makes it an excellent candidate for advanced functional materials. A significant unresolved challenge is to move from theoretical potential to practical application.
Promising areas for future material science research include:
Liquid Crystals: Many mesogenic (liquid crystal-forming) compounds contain cyano groups due to their ability to induce strong intermolecular interactions rsc.org. The rod-like shape and polarity of this compound suggest a high potential for mesogenic behavior. Detailed studies are needed to determine its phase transition temperatures, mesophase types, and electro-optical properties for potential use in display technologies.
Functional Polymers: Incorporating this compound as a monomer or a pendant group in polymers could lead to materials with high thermal stability, specific dielectric properties, or unique optical characteristics.
Metal-Organic Frameworks (MOFs): The carboxylate and nitrile functionalities could be utilized to act as linkers in the construction of MOFs. Such materials could be designed for applications in gas storage, separation, or catalysis.
| Potential Material Application | Key Molecular Feature | Research Goal |
| Liquid Crystal Displays | Rigid, rod-like shape; strong dipole from -CN group | Characterize mesophase behavior and electro-optical switching properties. |
| High-Performance Polymers | Aromatic ester backbone | Synthesize polymers and evaluate their thermal, mechanical, and dielectric properties. |
| Metal-Organic Frameworks | Nitrile and potential carboxylate (via hydrolysis) functionalities | Design and synthesize MOFs for targeted applications like gas separation or catalysis. |
Elucidation of Complex Intermolecular Interactions and Self-Assembly Phenomena in Solution and Solid States
A fundamental understanding of how this compound molecules interact with each other is crucial for predicting and controlling their bulk properties. The combination of different functional groups allows for a complex interplay of non-covalent forces that govern their self-assembly into ordered structures in both solution and the solid state.
Key unresolved challenges include:
Mapping Intermolecular Forces: While the presence of dipole-dipole, π-π stacking, and C-H···O interactions can be inferred, their relative strengths and geometric preferences in this specific molecule are unknown. Studies on related mesogenic cyano compounds show that the extent of molecular overlapping significantly influences their properties rsc.org. Similarly, studies of methyl 4-methylbenzoate reveal that intermolecular C-H···O contacts can link molecules into infinite chains in the crystal structure researchgate.net.
Crystal Polymorphism: The molecule may exhibit polymorphism, where it can crystallize into different solid-state structures with distinct properties. A thorough investigation of its crystallization behavior under various conditions is needed to identify and characterize potential polymorphs.
Solution-State Aggregation: The self-assembly behavior in different solvents is poorly understood. Investigating how solvent polarity and other factors influence aggregation is essential for controlling processes like crystal growth and for applications where the molecule is used in solution.
| Type of Interaction | Contributing Functional Groups | Expected Impact on Self-Assembly |
| Dipole-Dipole | Cyano group (-C≡N) | Strong directional interactions, promoting antiparallel alignment. rsc.org |
| π-π Stacking | Benzene (B151609) rings | Contributes to the formation of columnar or layered structures. |
| C-H···O Hydrogen Bonds | Aromatic C-H and Ester C=O | Weak, directional interactions that influence crystal packing. researchgate.net |
| van der Waals Forces | Entire molecule | General, non-directional attractive forces. |
Bridging Fundamental Understanding of this compound with Advanced Industrial Applications
A significant overarching challenge is to translate the fundamental chemical and physical understanding of this compound into practical, high-value industrial applications. While its constituent parts are found in various commercial products, the unique combination in this molecule has not yet been exploited.
Future work should aim to bridge this gap by:
Structure-Property-Function Relationships: Systematically synthesizing derivatives of this compound and correlating their structural modifications with changes in their physical and chemical properties. This will enable the rational design of molecules for specific applications, such as tuning the clearing point of a liquid crystal or enhancing the binding affinity of a potential pharmaceutical intermediate.
Prototyping and Device Integration: Moving beyond laboratory-scale synthesis and characterization to incorporate this molecule into prototype devices. For example, if liquid crystalline properties are confirmed, its performance could be tested in a simple liquid crystal display cell.
Exploring Bioactivity: Given that benzoate (B1203000) esters and cyanophenyl groups are common motifs in pharmaceuticals, a systematic screening of this compound and its derivatives for biological activity could uncover unforeseen applications in medicine or agriculture. The interactions of methyl benzoate derivatives with proteins like bovine serum albumin have been studied, suggesting that such molecules can form stable complexes with biological macromolecules mdpi.com.
By addressing these research directions and unresolved challenges, the scientific community can unlock the full potential of this compound, transforming it from a chemical curiosity into a valuable component in advanced materials and technologies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-cyanobenzyl 4-methylbenzoate with high purity?
- Methodological Answer : The compound can be synthesized via esterification between 4-cyanobenzyl alcohol and 4-methylbenzoic acid using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane. Post-reaction, purification is critical: column chromatography with silica gel (eluent: ethyl acetate/hexane, 1:4 v/v) or recrystallization from ethanol can yield >95% purity . Confirm purity via HPLC (C18 column, acetonitrile/water gradient) or melting point analysis .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR : Use - and -NMR in CDCl to identify key signals: the cyanobenzyl group (δ ~4.8 ppm for CH, δ ~110 ppm for CN) and methylbenzoate (δ ~2.4 ppm for CH, δ ~167 ppm for ester carbonyl) .
- IR : Confirm ester (C=O stretch at ~1720 cm) and nitrile (C≡N stretch at ~2230 cm) functional groups .
- Mass Spectrometry : ESI-MS or EI-MS can verify the molecular ion peak (expected m/z for C: ~259.3) .
Advanced Research Questions
Q. How can researchers design enzyme kinetic studies to investigate this compound as a substrate or inhibitor?
- Methodological Answer :
- Experimental Design : Adapt protocols from 4-methylbenzoate enzymatic assays (e.g., CBL enzyme kinetics). Use varying substrate concentrations (20–100 μM) and fixed cofactors (e.g., CoA, ATP). Monitor initial reaction velocities via UV-Vis spectroscopy (e.g., NADH depletion at 340 nm) .
- Data Analysis : Fit data to Michaelis-Menten or Lineweaver-Burk plots. For example, in , and values were derived using equation . Address non-linear kinetics (e.g., substrate inhibition) with modified models .
Q. What methodologies are used to study the anaerobic microbial degradation of this compound?
- Methodological Answer :
- Microbial Enrichment : Isolate denitrifying bacteria (e.g., Magnetospirillum sp. strain pMbN1) from sediments. Grow in anaerobic media with this compound as the sole carbon source .
- Pathway Elucidation : Use -labeled substrates and metabolomics (GC-MS) to trace degradation intermediates. Proteomic profiling (2D-DIGE) identifies induced enzymes (e.g., 4-methylbenzoyl-CoA reductase) .
Q. How can crystallographic data discrepancies in this compound derivatives be resolved?
- Methodological Answer :
- Structure Refinement : Use SHELXL for small-molecule refinement. Address twinning or disorder by refining occupancy ratios and applying restraints .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) using CrystalExplorer. Compare energy frameworks to validate packing stability .
Q. What strategies mitigate contradictions in kinetic parameters observed under varying experimental conditions?
- Methodological Answer :
- Control Experiments : Replicate assays at constant ATP/CoA concentrations (e.g., 3.5 mM ATP, 1 mM CoA) to isolate substrate effects .
- Statistical Validation : Use global fitting of datasets (e.g., simultaneous analysis of vs. at multiple cofactor levels) to derive consistent and values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
